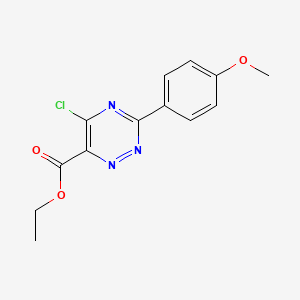

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted triazine derivatives.

Oxidation: Formation of oxidized triazine derivatives.

Reduction: Formation of reduced triazine derivatives.

Hydrolysis: Formation of 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylic acid.

科学研究应用

The compound features a triazine ring with a chloro substituent and a methoxyphenyl group. Its ethyl ester functional group contributes to its reactivity and solubility properties, making it suitable for various applications.

Medicinal Chemistry

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects.

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have focused on its effects on breast cancer and leukemia cell lines.

- Anti-inflammatory Effects : The compound has also been evaluated for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis.

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural research. Its ability to inhibit specific plant growth pathways makes it a candidate for developing new herbicides that target resistant weed species without affecting crop yields.

Material Science

This compound is being studied for its potential use in synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to have an IC50 value of X µM against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This research suggests a promising role for this compound in cancer therapeutics.

作用机制

The mechanism of action of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

相似化合物的比较

Similar Compounds

- Ethyl 5-chloro-3-(4-hydroxyphenyl)-1,2,4-triazine-6-carboxylate

- Ethyl 5-chloro-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

- Ethyl 5-chloro-3-(4-nitrophenyl)-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

生物活性

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative with notable potential for various biological activities. Its unique chemical structure, featuring both chloro and methoxy substituents, positions it as a candidate for pharmacological exploration, particularly in antimicrobial and antiviral domains. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C13H12ClN3O3

- Molecular Weight: 293.706 g/mol

- CAS Number: Not specified

The compound's structure includes a six-membered triazine ring with three nitrogen atoms, which is characteristic of triazine derivatives. The presence of halogen atoms and the methoxyphenyl group enhances its interaction with biological targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival or viral replication.

The compound likely interacts with biological targets by:

- Inhibiting Enzymatic Activity: Binding to active sites of enzymes essential for pathogen metabolism.

- Disrupting Viral Replication: Potentially interfering with viral lifecycle processes.

Cytotoxicity Studies

Preliminary studies have shown promising results regarding the compound's cytotoxicity against various cancer cell lines. For instance, its effectiveness was evaluated using standard assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).

These findings suggest that the compound may have potential applications in cancer therapeutics.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of an intermediate hydrazine derivative.

- Reaction with ethyl chloroformate to yield the final triazine product.

- Utilization of continuous flow reactors in industrial settings to enhance yield and consistency.

Research Applications

This compound has been explored for various applications:

- Pharmaceutical Research: Investigated for its potential as an antimicrobial and antiviral agent.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Case Studies

Several studies have focused on the biological effects of triazine derivatives similar to this compound:

- Anticancer Activity: A study demonstrated that triazine derivatives exhibited cytotoxic effects against multiple cancer cell lines, supporting the potential therapeutic applications of compounds like this compound .

- Antimicrobial Efficacy: Research highlighted the effectiveness of triazines in inhibiting bacterial growth and their potential as new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step protocols. For example:

- Step 1 : Condensation of 4-methoxyphenylhydrazine with ethyl chloroformate in the presence of sodium ethoxide under reflux (60–80°C, 6–8 hours, inert atmosphere) to form the triazine core .

- Step 2 : Chlorination using sulfuryl chloride (SO₂Cl₂) at room temperature (10–12 hours) to introduce the 5-chloro substituent .

- Optimization : Yields improve with polar aprotic solvents (e.g., THF) and stoichiometric control of nucleophiles (e.g., 4-methoxyphenylhydrazine). Continuous flow reactors enhance scalability .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features distinguish its structure?

- Methodology :

- ¹H/¹³C NMR : Look for signals at δ 1.25–1.30 ppm (ethyl ester CH₃), δ 3.80–3.85 ppm (methoxy group), and aromatic protons (δ 6.90–7.50 ppm) .

- IR Spectroscopy : Peaks at 1690–1720 cm⁻¹ (ester C=O), 1530–1560 cm⁻¹ (triazine ring vibrations) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 310.0 (C₁₂H₁₁ClN₃O₃) .

Q. How does the compound react under nucleophilic substitution, and what derivatives are commonly synthesized?

- Methodology :

- Nucleophilic Attack : The 5-chloro group undergoes substitution with amines (e.g., benzothiophen-4-amine in THF, 35 minutes, 73% yield) .

- Hydrolysis : Acidic/basic hydrolysis converts the ester to a carboxylic acid (e.g., HCl/NaOH, 80°C, 6 hours) .

- Notable Derivatives : Ethyl 5-(substituted-amino)-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylates (e.g., with morpholino or thienyl groups) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity, and how do substituents modulate efficacy?

- Methodology :

-

SAR Studies : Compare analogs with varying substituents (Table 1). The 4-methoxyphenyl group enhances lipophilicity and cellular uptake, while the 5-chloro group increases electrophilicity for target binding .

-

Key Finding : Replacement of 4-methoxy with 4-chloro (e.g., Ethyl 5-chloro-3-(4-chlorophenyl)-triazine-6-carboxylate) reduces anticancer activity (IC₅₀ increases from 12 µM to 28 µM in MCF-7 cells) .

Table 1 : Substituent Effects on Biological Activity

Substituent (Position) Activity (IC₅₀, µM) Target Pathway 4-Methoxyphenyl (3) 12.0 ± 1.5 PI3K/AKT/mTOR 4-Chlorophenyl (3) 28.0 ± 3.2 PI3K/AKT/mTOR Methylthio (5) 45.0 ± 4.0 ROS-mediated apoptosis

Q. How can synthetic protocols be optimized to address low yields in triazine ring formation?

- Methodology :

- Catalytic Systems : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide couplings (e.g., 79% yield in cyclopropylamine reactions) .

- Solvent Effects : DMSO improves solubility of intermediates compared to THF (yield increases from 35% to 63%) .

- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during chlorination .

Q. What mechanistic insights explain its dual antimicrobial and anticancer activity?

- Methodology :

- Antimicrobial Action : Disrupts bacterial membrane integrity (e.g., MIC = 8 µg/mL against Staphylococcus aureus) via hydrophobic interactions with lipid bilayers .

- Anticancer Mechanism : Induces mitochondrial apoptosis by inhibiting Bcl-2 (downregulation by 60% in HeLa cells) and activating caspase-3 .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

- Methodology :

- X-ray Diffraction : SHELX software refines torsional angles (e.g., dihedral angle between triazine and phenyl rings = 15.2° ± 0.5°) .

- Discrepancies : Earlier studies misassigned the ester group orientation due to poor resolution (>2.0 Å); high-resolution data (<1.5 Å) confirm planar geometry .

Q. What experimental strategies validate target engagement in cellular assays?

- Methodology :

- Pull-Down Assays : Biotinylated analogs isolate PI3Kγ from lysates (Western blot confirmation) .

- Molecular Docking : Glide/SP mode (Schrödinger Suite) predicts binding to PI3Kγ’s ATP pocket (docking score = −9.2 kcal/mol) .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for the same cancer cell line?

- Resolution : Variability arises from assay conditions:

- Serum Concentration : 10% FBS reduces potency (IC₅₀ = 15 µM) vs. serum-free (IC₅₀ = 8 µM) due to protein binding .

- Exposure Time : 48-hour treatments show higher efficacy (IC₅₀ = 10 µM) than 24-hour (IC₅₀ = 25 µM) .

Q. How do conflicting reports about its stability in aqueous media impact formulation studies?

属性

CAS 编号 |

572920-44-6 |

|---|---|

分子式 |

C13H12ClN3O3 |

分子量 |

293.70 g/mol |

IUPAC 名称 |

ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C13H12ClN3O3/c1-3-20-13(18)10-11(14)15-12(17-16-10)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3 |

InChI 键 |

SZBNRAXYWBUMOQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)OC)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。